N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes chloro, methyl, phenyl, amino, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-methylphenylamine, 4-chlorobenzylamine, and phenylhydrazine. The synthesis process may involve the formation of intermediate compounds, such as triazoles, through cyclization reactions. Reaction conditions may include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous chemicals. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and phenyl-substituted amides. Examples include:
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)triazole
- 2-(4-Chlorophenyl)-N-(3-methylphenyl)acetamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-((5-(((4-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21Cl2N5OS |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N5OS/c1-16-7-10-19(13-21(16)26)28-23(32)15-33-24-30-29-22(31(24)20-5-3-2-4-6-20)14-27-18-11-8-17(25)9-12-18/h2-13,27H,14-15H2,1H3,(H,28,32) |
InChI Key |
KECKFORZWCBQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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